2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine
Description
2-(3-Ethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole derivative featuring an ethyl substituent at the 3-position of the pyrazole ring and an ethanamine group at the 4-position. For instance, pyrazole derivatives often exhibit moderate solubility in polar solvents and stability under standard storage conditions (e.g., 2–8°C for similar amines) .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.2 g/mol |
IUPAC Name |
2-(5-ethyl-1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-6(3-4-8)5-9-10-7/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
NGTSZJQSDGPWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine with structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and binding affinity in enzyme inhibition studies compared to the ethyl analog .
- Pyridine-substituted pyrazoles (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit improved solubility and kinase inhibitory activity due to aromatic π-π interactions .
Synthetic Strategies :
- Copper(I) bromide and cesium carbonate are common catalysts for pyrazole amination (e.g., ), while palladium catalysts enable cross-coupling with heterocycles like pyridine .
- The target compound may be synthesized via similar methods, such as Vilsmeier–Haack formylation or nucleophilic substitution, as seen in related pyrazole systems .
Physicochemical Properties :
- Melting points vary significantly with substituents; cyclopropylamine derivatives exhibit higher melting points (104–107°C) due to crystallinity , while alkyl-substituted pyrazoles (e.g., ethyl/trifluoromethyl) are often liquids or low-melting solids .
Research Implications
Pyrazole-ethanamine derivatives are versatile scaffolds in drug discovery. For example:
- Anticancer Agents : Substitutions with electron-withdrawing groups (e.g., CF₃) or aromatic rings (e.g., pyridine) enhance cytotoxicity and target specificity .
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